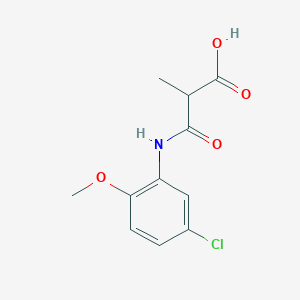
3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid, also known as CMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMOP is a synthetic derivative of the natural compound, kainic acid, which is found in seaweed and has been shown to have neuroactive properties. In
科学的研究の応用
3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy and chronic pain. Studies have demonstrated that 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid has anticonvulsant properties and can reduce the severity and frequency of seizures in animal models. Additionally, 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid has been shown to have analgesic properties, reducing pain in animal models of neuropathic pain.
作用機序
The exact mechanism of action of 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid is not fully understood, but it is believed to act as a selective agonist of the kainate subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and the activation of kainate receptors can lead to neuronal excitation and synaptic plasticity.
Biochemical and Physiological Effects:
In addition to its anticonvulsant and analgesic properties, 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid has been shown to have other biochemical and physiological effects. Studies have demonstrated that 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid can increase the release of dopamine and serotonin in the brain, suggesting that it may have potential applications in the treatment of depression and other mood disorders. Additionally, 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid has been shown to have antioxidant properties, reducing oxidative stress in animal models.
実験室実験の利点と制限
One of the advantages of using 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid in lab experiments is its selectivity for kainate receptors, which allows for more precise manipulation of neuronal activity. However, one limitation of using 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid is its potential toxicity, as it has been shown to cause neuronal damage at high concentrations.
将来の方向性
There are several potential future directions for research on 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid. One area of interest is the development of more selective agonists for kainate receptors, which could have therapeutic applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid and its potential applications in the treatment of mood disorders and oxidative stress-related diseases.
合成法
The synthesis of 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with 2-bromo-2-methylpropionyl chloride to form 3-(5-chloro-2-methoxyanilino)-2-methylpropanoic acid. This intermediate is then converted to 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid through a series of reactions involving the use of sodium hydride and acetic anhydride.
特性
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-6(11(15)16)10(14)13-8-5-7(12)3-4-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFXZWCZAZAVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol](/img/structure/B7628238.png)

![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![[5-Amino-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7628259.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
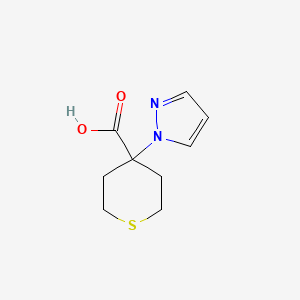
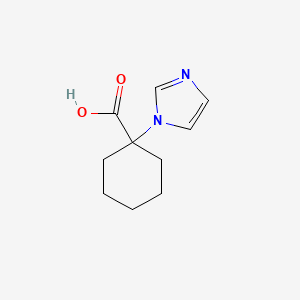
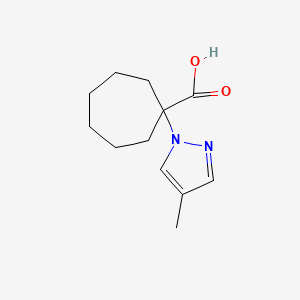

![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)
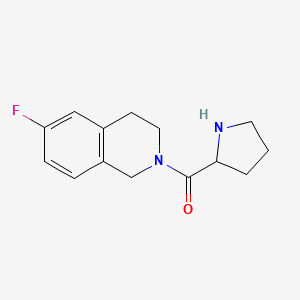
![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)